molecular formula C33H40N2O B1680666 Ro 23-7637 CAS No. 107071-66-9

Ro 23-7637

Cat. No.: B1680666
CAS No.: 107071-66-9
M. Wt: 480.7 g/mol
InChI Key: NHKWRRHZTGQJMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ro 23-7637 is a new drug under development for the treatment of metabolic diseases.

Properties

CAS No.

107071-66-9

Molecular Formula

C33H40N2O

Molecular Weight

480.7 g/mol

IUPAC Name

1-[4-(2,2-diphenylethenyl)piperidin-1-yl]-9-pyridin-3-ylnonan-1-one

InChI

InChI=1S/C33H40N2O/c36-33(20-12-4-2-1-3-7-14-29-15-13-23-34-27-29)35-24-21-28(22-25-35)26-32(30-16-8-5-9-17-30)31-18-10-6-11-19-31/h5-6,8-11,13,15-19,23,26-28H,1-4,7,12,14,20-22,24-25H2

InChI Key

NHKWRRHZTGQJMT-UHFFFAOYSA-N

SMILES

C1CN(CCC1C=C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)CCCCCCCCC4=CN=CC=C4

Canonical SMILES

C1CN(CCC1C=C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)CCCCCCCCC4=CN=CC=C4

Appearance

Solid powder

Key on ui other cas no.

107071-66-9

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

4-(2,2-diphenylethenyl)-1-(1-oxo-9-(pyridinyl)nonyl)piperidine
Ro 23-7637
Ro-23-7637

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
C(=C(c1ccccc1)c1ccccc1)C1CCNCC1
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
O=C(O)CCCCCCCCc1cccnc1
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

The title compound was prepared in a manner similar to that employed for the compound of Example 10 starting with 7.9 g of 4-(2,2-diphenylethenyl)piperidine and the acid chloride prepared from 8.24 g of 3-pyridinenonanoic acid. The toluene extracts were evaporated and the residue was crystallized from ether to give 12.4 g (73.7%) of 4-(2,2-diphenylethenyl)-1-[1-oxo-9-(3-pyridinyl)nonyl]piperidine, mp 82°-83° C. Analysis Calculated for C33H40N2O: C, 82.46; H, 8.39; N, 5.83. Found: C. 82.76; H. 8.33; N, 5.83.
[Compound]
Name
compound
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
4-(2,2-diphenylethenyl)piperidine
Quantity
7.9 g
Type
reactant
Reaction Step Two
[Compound]
Name
acid chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
3-pyridinenonanoic acid
Quantity
8.24 g
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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